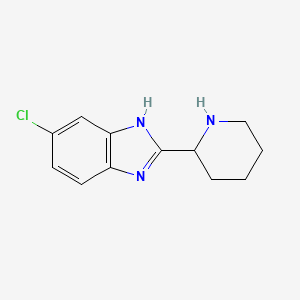

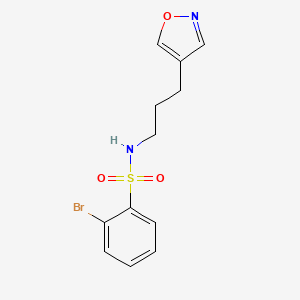

5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole” is a heterocyclic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there’s no direct information on the synthesis of “this compound”, there are related compounds that have been synthesized. For instance, the reaction of 2,3,5-trichloropyridine with KF in DMF can yield 5-chloro-2,3-difluoropyridine .科学的研究の応用

DNA Interaction and Cellular Applications

Compounds within the benzodiazole family, such as Hoechst 33258, are known for their ability to selectively bind to the minor groove of double-stranded B-DNA, with a preference for AT-rich sequences. This property makes them invaluable as fluorescent DNA stains, facilitating the study of chromosomes and nuclear DNA content in plant cell biology, among other applications. Their ability to penetrate cells easily has led to widespread use in research for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).

Pharmacological Significance

Benzothiazole derivatives, a closely related group, exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Certain 2-arylbenzothiazoles have been identified as potential antitumor agents, with some even reaching clinical use for the treatment of various diseases. The structural simplicity and ease of synthesis of benzothiazole derivatives provide significant potential for the development of chemotherapeutic agents, highlighting the importance of the benzothiazole nucleus in drug discovery (Kamal et al., 2015).

Chemical Inhibition and Metabolism

Benzodiazoles and their derivatives have been studied for their role as inhibitors of cytochrome P450 isoforms in human liver microsomes, a key aspect of drug-drug interaction and metabolism studies. The selectivity of these inhibitors is crucial for deciphering the involvement of specific CYP isoforms in drug metabolism, highlighting the relevance of benzodiazole compounds in pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).

将来の方向性

The future directions for research on “5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in fluorinated and chlorinated compounds in medicinal chemistry , this compound could be of interest for future studies.

作用機序

Target of Action

It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on the specific derivative .

Mode of Action

Piperidine derivatives are known to interact with their targets through various intra- and intermolecular reactions . For instance, one mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways depending on their specific structure and target .

Pharmacokinetics

Piperidine derivatives are widely used in drug design, suggesting they generally have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Action Environment

The action of piperidine derivatives can be influenced by various factors, including the specific biological environment and the presence of other compounds .

特性

IUPAC Name |

6-chloro-2-piperidin-2-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAVCCNOWLMUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478916.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2478924.png)

![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-2,2-dimethyl-1-propanone](/img/structure/B2478928.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2478930.png)

![(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2478933.png)

![1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2478935.png)

![6-Tert-butyl-2-[1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2478936.png)